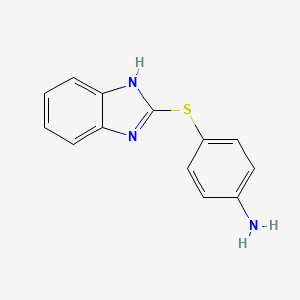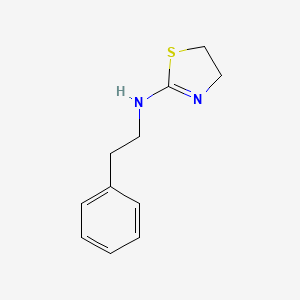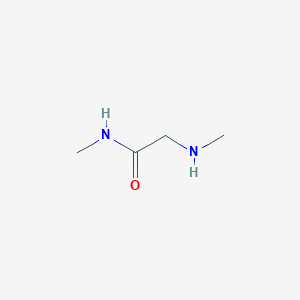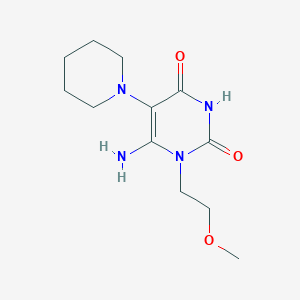![molecular formula C17H18O2 B1271408 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 59662-46-3](/img/structure/B1271408.png)
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
Vue d'ensemble
Description
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl carboxylic acid, a compound known for its applications in organic synthesis and potential biological activities. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a degree of rotational freedom between the rings, influencing the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of biphenyl carboxylic acid derivatives can be achieved through various methods. For instance, 4'-Bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl using acetylation and haloform reactions, yielding up to 95% . Similarly, metalation of unprotected biphenyl carboxylic acids with sec-butyllithium followed by electrophilic substitution can be employed for regioselective functionalization . These methods demonstrate the versatility and efficiency of synthesizing biphenyl carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of biphenyl carboxylic acids has been extensively studied. For example, biphenyl-2-carboxylic acid crystallizes in a centrosymmetric space group with a layered structure parallel to the ab plane, and the biphenyl twist angles range from 46.5 to 52.5 degrees . The crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals molecules with two different conformations in the unit cell, with dihedral angles between the phenyl rings of 0° and 25.0° . These studies highlight the importance of molecular conformation in the physical properties of these compounds.
Chemical Reactions Analysis
Biphenyl carboxylic acids can undergo various chemical reactions to form novel compounds with potential biological activities. For instance, biphenyl-4-carboxylic acid hydrazide can be converted to aryl hydrazones and further reacted to yield 4-oxothiazolidin-3-yl amides with significant anti-inflammatory activity . Additionally, biphenyl 4-carboxylic acid derivatives have been synthesized and characterized, indicating the potential for diverse chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carboxylic acids are influenced by their molecular structure. Theoretical studies on biphenyl-4-carboxylic acid suggest that molecular ordering, transition temperature, and related parameters can be explained by intermolecular interaction energy studies . The liquid crystalline behavior of these compounds is of particular interest due to the potential applications in materials science.
Applications De Recherche Scientifique
Application in Thermodynamics Research
- Summary of Application : “4,4’-di-tert-butylbiphenyl” is used in thermodynamics research . It’s molecular weight is 266.4204 and it has a fusion temperature of 392K .
- Methods of Application : The compound is studied using various methods including phase change data, reaction thermochemistry data, IR Spectrum, and Mass spectrum (electron ionization) .
- Results or Outcomes : The enthalpy of fusion is 20.0 kJ/mol at 400.8K and the enthalpy of sublimation is 106.8 kJ/mol .
Application in Organic Synthesis
- Summary of Application : “4,4’-di-tert-butylbiphenyl” is used in the generation of 1,2-di(lithiomethyl)benzene . It is also used in the production of homoallylic amine derivatives .
- Methods of Application : The compound accepts electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums . It is also used in the preparation of lithium di-tert-butylbiphenylide, a radical anion, superior to sodium or lithium naphthalenides for metalation reactions .
- Results or Outcomes : The compound catalyzes the reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers and reductive opening of N-phenylazetidine .
Propriétés
IUPAC Name |
4-(4-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBTVBVHIQDKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373826 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
59662-46-3 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)







